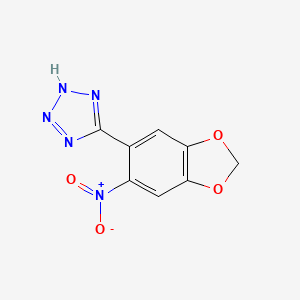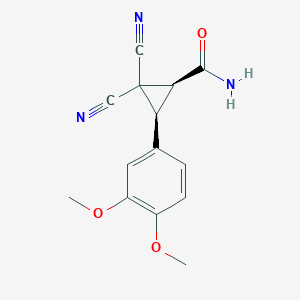![molecular formula C19H13FN4O B11486719 Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-](/img/structure/B11486719.png)
Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- is a compound that belongs to the class of imidazo[1,2-a]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the imidazo[1,2-a]pyrimidine moiety in the structure imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- typically involves multi-step reactions. One common method includes the condensation of 4-fluorobenzoyl chloride with 4-imidazo[1,2-a]pyrimidin-2-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of solvent-free conditions or environmentally benign solvents, can be employed to minimize the environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
- Benzamide, 4-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
- Benzamide, 4-bromo-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
- Benzamide, 4-methyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
Uniqueness: The presence of the fluorine atom in Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s bioavailability and efficacy compared to its analogs with different substituents.
Properties
Molecular Formula |
C19H13FN4O |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-2-14(3-7-15)18(25)22-16-8-4-13(5-9-16)17-12-24-11-1-10-21-19(24)23-17/h1-12H,(H,22,25) |
InChI Key |
FUEOAUIZQYTFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2,5-dioxo-4-(thiophen-3-yl)-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11486643.png)
![1,3-dimethyl-7-(thiophen-2-yl)-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486647.png)

![ethyl 4-[1,3-dimethyl-2,4-dioxo-7-(thiophen-2-yl)-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate](/img/structure/B11486662.png)
![9-[(2-fluorophenyl)methyl]-6-(3-nitrophenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11486671.png)


![2-[4-({[4-methyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11486688.png)

![ethyl 2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11486697.png)

![2-chloro-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-4-nitrobenzamide](/img/structure/B11486702.png)
![N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B11486707.png)
![4-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]butanenitrile](/img/structure/B11486724.png)
